molecular formula C24H26IN5O4 B4068238 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B4068238
M. Wt: 575.4 g/mol
InChI Key: QSHKVRNFZUAXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, typically starting with the preparation of the core triazolopyrimidine structure. This is followed by the introduction of the 3,4-dimethoxyphenyl, 3-hydroxypropyl, and 4-iodophenyl groups through various organic reactions such as alkylation, iodination, and amide formation. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core suggests it may inhibit certain enzymes by mimicking the structure of natural substrates. The 3,4-dimethoxyphenyl and 4-iodophenyl groups may enhance binding affinity and specificity, while the hydroxypropyl group could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives with different substituents. For example:

    7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a chlorine atom instead of iodine.

    7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a bromine atom instead of iodine. The uniqueness of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26IN5O4/c1-14-21(23(32)27-17-9-7-16(25)8-10-17)22(15-6-11-18(33-2)19(13-15)34-3)30-24(26-14)28-20(29-30)5-4-12-31/h6-11,13,22,31H,4-5,12H2,1-3H3,(H,27,32)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKVRNFZUAXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.